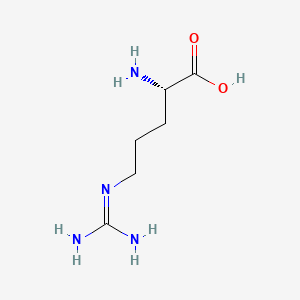

L-arginine

概要

説明

アルギニンは1895年に動物の角から初めて単離され、プロタミンやヒストンなど核酸に関連するタンパク質に特に多く含まれています . アルギニンは、哺乳動物におけるアンモニアの解毒を助ける尿素回路の重要な役割を果たします . また、さまざまな生物学的機能において重要な分子である一酸化窒素の生合成の前駆体でもあります .

2. 製法

合成経路と反応条件: アルギニンはいくつかの方法で合成することができます。一般的な方法の1つは、微生物の発酵です。 このプロセスには、発酵液の調製、斜面培養、菌株の振盪培養、一次および二次種培養、その後の発酵、抽出、精製などのステップが含まれます . 別の方法は、L-アルギニンを水溶液中でL-アスパラギン酸と反応させ、真空濃縮、結晶化、乾燥を行うことで結晶L-アルギニンL-アスパラギン酸を調製することです .

工業生産方法: アルギニンの工業生産では、その効率性とコスト効率から、発酵技術が頻繁に使用されます。発酵プロセスでは、遺伝子組み換えされた細菌または酵母の株を使用して、大量のアルギニンを生産します。 その後、発酵液はさまざまな精製ステップを経て、アルギニンを分離および精製します .

作用機序

アルギニンは、いくつかのメカニズムを通じて効果を発揮します。

一酸化窒素の生成: アルギニンは、一酸化窒素シンターゼによって一酸化窒素に変換され、その後、シグナル伝達分子として作用し、血流、免疫応答、神経伝達を調節します.

尿素回路: アルギニンは、尿素回路の重要な中間体であり、アンモニアを尿素に変換して排泄することでアンモニアを解毒します.

6. 類似の化合物との比較

アルギニンは、一酸化窒素の生成に関与するグアニジノ基を持っているため、アミノ酸の中でユニークです。類似の化合物には以下が含まれます。

アルギニンは、一酸化窒素を生成するユニークな能力と、尿素回路における役割から、さまざまな生理学的プロセスと科学的な用途において重要な化合物となっています。

生化学分析

Biochemical Properties

Arginine participates in several metabolic pathways and interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of nitric oxide, a key cellular signaling molecule, and is also a precursor for the synthesis of polyamines, proline, glutamate, creatine, and agmatine . Arginine methylation, catalyzed by the protein arginine methyltransferase (PRMTs) family of enzymes, is an important mechanism for regulating the functions of proteins involved in diverse aspects of gene regulation .

Cellular Effects

Arginine influences various types of cells and cellular processes. It plays a vital role in cell division, wound healing, and the removal of ammonia from the body. Arginine also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of nitric oxide, a molecule that plays a key role in vascular smooth muscle relaxation, neurotransmission, and immune response .

Molecular Mechanism

At the molecular level, arginine exerts its effects through several mechanisms. It serves as a substrate for the enzyme nitric oxide synthase, leading to the production of nitric oxide, a key cellular signaling molecule . Arginine methylation, a post-translational modification, is another important mechanism. This modification, catalyzed by the PRMT family of enzymes, regulates the functions of proteins involved in transcription, RNA processing, DNA repair, signal transduction, and cell differentiation .

Temporal Effects in Laboratory Settings

The effects of arginine can change over time in laboratory settings. While specific details about arginine’s stability, degradation, and long-term effects on cellular function would require further experimental data, it is known that arginine plays a crucial role in many long-term cellular processes, including cell division, wound healing, and the removal of ammonia from the body .

Dosage Effects in Animal Models

The effects of arginine can vary with different dosages in animal models. While specific dosage effects would require further experimental data, it is known that arginine is generally considered safe, but excessive intake can lead to side effects such as gastrointestinal discomfort .

Metabolic Pathways

Arginine is involved in several metabolic pathways. It is a precursor in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. Arginine can be metabolized by arginase to produce ornithine and urea, or it can be converted into citrulline by nitric oxide synthase .

Transport and Distribution

Arginine is transported and distributed within cells and tissues via various transporters and binding proteins. Specific details about its localization or accumulation would require further experimental data .

Subcellular Localization

Arginine, as a component of proteins, can be found throughout the cell. The subcellular localization of arginine-dependent processes depends on the specific proteins and pathways involved .

準備方法

Synthetic Routes and Reaction Conditions: Arginine can be synthesized through several methods. One common approach involves the fermentation of microorganisms. The process includes steps such as fermentation liquid preparation, slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining . Another method involves the preparation of crystal L-arginine L-aspartate by reacting this compound with L-aspartic acid in a water solution, followed by vacuum concentration, crystallization, and drying .

Industrial Production Methods: Industrial production of arginine often employs fermentation techniques due to their efficiency and cost-effectiveness. The fermentation process involves the use of genetically modified strains of bacteria or yeast to produce arginine in large quantities. The fermentation broth is then subjected to various purification steps to isolate and refine the arginine .

化学反応の分析

反応の種類: アルギニンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一酸化窒素シンターゼと酸素は、アルギニンを酸化して一酸化窒素を生成するために一般的に使用される試薬です.

主要な生成物:

一酸化窒素: アルギニンの酸化中に生成されます.

オルニチンと尿素: 尿素回路におけるアルギニンの還元中に生成されます.

ペプチドとタンパク質: タンパク質合成中の置換反応中に生成されます.

4. 科学研究への応用

アルギニンは、以下を含む科学研究で数多くの用途があります。

科学的研究の応用

Arginine has numerous applications in scientific research, including:

類似化合物との比較

Arginine is unique among amino acids due to its guanidino group, which allows it to participate in the production of nitric oxide. Similar compounds include:

Ornithine: An intermediate in the urea cycle, similar to arginine but lacks the guanidino group.

Citrulline: Another intermediate in the urea cycle, which can be converted to arginine.

Arginine’s unique ability to produce nitric oxide and its role in the urea cycle make it a vital compound in various physiological processes and scientific applications.

生物活性

L-arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular system. This article explores the biological activity of this compound, focusing on its effects on cardiovascular health, metabolic functions, and potential therapeutic applications.

This compound is primarily known for its function as a precursor to nitric oxide. NO is synthesized from this compound by nitric oxide synthase (NOS) and is involved in:

- Vasodilation: NO relaxes blood vessels, improving blood flow and reducing blood pressure.

- Immune Response: NO plays a role in the immune system by modulating the activity of immune cells.

- Neurotransmission: It acts as a signaling molecule in the nervous system.

Cardiovascular Health

Numerous studies have demonstrated the beneficial effects of this compound on cardiovascular health. Here are some key findings:

| Study Type | Population | Dosage | Outcomes |

|---|---|---|---|

| Randomized Controlled Trial | 29 healthy individuals | 5 g/day for 1 week | Systolic BP reduced in 62% (mean decrease 4 mmHg) |

| Infusion Study | Pulmonary hypertension patients | 30-minute infusion | Pulmonary arterial pressure decreased by 15.8% ± 3.6% |

| Supplementation Trial | Type 2 diabetes patients | 5 g/day for 14 days | Improved endothelial-dependent vasodilation |

In a study involving older adults with type 2 diabetes, this compound supplementation resulted in significant improvements in vascular health, indicating its potential as a therapeutic agent for managing hypertension and improving endothelial function .

Metabolic Functions

This compound has been shown to influence metabolic processes, particularly in conditions of stress or illness where its demand increases. For instance:

- In patients with chronic heart failure, this compound supplementation improved cardiac output and reduced peripheral resistance .

- A study indicated that this compound could enhance renal plasma flow by 12%-15%, suggesting its role in renal health .

Case Study: Athletes and Performance

A review highlighted the use of this compound among athletes, showing that it may enhance exercise performance by improving blood flow and nutrient delivery to muscles during physical activity. The mechanism involves increased NO production, which can lead to better endurance and recovery .

Research Findings: Effects on Hypertension

A systematic review found that this compound supplementation could significantly lower systolic and diastolic blood pressure in hypertensive patients. In one trial, systolic blood pressure decreased by an average of 11 mmHg in borderline hypertensive individuals . Additionally, intravenous administration of this compound was found to inhibit angiotensin-converting enzyme (ACE), contributing to its antihypertensive effects .

4. Safety and Side Effects

While this compound is generally considered safe for most individuals when taken at recommended doses, some side effects may include gastrointestinal discomfort and changes in blood potassium levels. Caution is advised for individuals with certain health conditions such as asthma or allergies to shellfish .

5. Conclusion

This compound exhibits significant biological activity with potential therapeutic applications in cardiovascular health and metabolic functions. Its ability to enhance nitric oxide production underlines its importance in maintaining vascular health and improving exercise performance. Ongoing research continues to elucidate its mechanisms and broaden its clinical applications.

特性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Record name | arginine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arginine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-18-4 | |

| Record name | L-Arginine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6041056 | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arginine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethyl ether; slightly soluble in ethanol, In water, 1.82X10+5 mg/l @ 25 °C, 182 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production. | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol | |

CAS No. |

74-79-3, 4455-52-1 | |

| Record name | L-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94ZLA3W45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C, 222 °C | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。